B1580104 GLYCINE-N-FMOC (15N)

GLYCINE-N-FMOC (15N)

Cat. No.: B1580104
M. Wt: 299.31
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Characteristics and Isotopic Labeling

The structural framework of glycine-N-9-fluorenylmethoxycarbonyl (¹⁵N) encompasses three distinct molecular components that contribute to its unique properties and applications in biochemical research. The glycine backbone represents the simplest amino acid structure, consisting of a single hydrogen atom as the side chain, which makes it the only standard amino acid without a chiral center. This structural simplicity provides significant advantages in peptide synthesis applications, as it eliminates potential stereochemical complications that can arise with other amino acid derivatives. The amino group of the glycine residue is protected by the 9-fluorenylmethoxycarbonyl group, which forms a stable carbamate linkage that can be selectively removed under basic conditions without affecting other protecting groups commonly used in peptide synthesis.

The isotopic labeling component involves the substitution of the naturally occurring nitrogen-14 isotope with nitrogen-15 in the amino group of the glycine residue. This isotopic substitution results in a mass shift of one dalton, which can be readily detected and quantified using mass spectrometry techniques. The nitrogen-15 isotope comprises approximately 0.37% of naturally occurring nitrogen, but in the synthesized compound, enrichment levels typically reach 98-99%. This high level of isotopic enrichment is essential for achieving the sensitivity and specificity required in analytical applications, particularly when studying complex biological systems where natural abundance nitrogen-15 signals would be overwhelmed by the nitrogen-14 background.

The molecular formula of the compound can be represented as C₁₇H₁₄¹⁵NO₄, where the asterisk denotes the position of the nitrogen-15 isotope. The 9-fluorenylmethoxycarbonyl protecting group contributes significantly to the molecular weight and provides the compound with unique spectroscopic properties. The fluorenyl moiety exhibits strong ultraviolet absorption characteristics, particularly at 301 nanometers, which enables convenient monitoring of deprotection reactions and quantitative analysis of the compound in solution. This spectroscopic property has proven invaluable in automated peptide synthesis systems where real-time monitoring of deprotection efficiency is crucial for maintaining high-quality synthesis outcomes.

Property Value Reference
Molecular Weight 299.31 g/mol
Chemical Purity ≥98%
Nitrogen-15 Enrichment 98-99%
Melting Point 174-175°C
Storage Temperature -5°C to 5°C

Historical Development of 9-Fluorenylmethoxycarbonyl-Protected Amino Acids

The development of 9-fluorenylmethoxycarbonyl-protected amino acids represents a significant milestone in the evolution of peptide synthesis methodology, with origins tracing back to the early 1970s when Louis A. Carpino and Grace Y. Han at the University of Massachusetts introduced this revolutionary protecting group strategy. Prior to this development, the field of amino acid protection was dominated by acid-labile protecting groups, creating a significant gap in available base-labile alternatives that could provide orthogonal protection strategies. Carpino and Han recognized this limitation and specifically noted that "there is currently no complementary set of groups cleavable by basic reagents of graded activity," which motivated their research into developing the 9-fluorenylmethoxycarbonyl system.

The initial synthesis of 9-fluorenylmethoxycarbonyl chloride, the key reagent for introducing the protecting group, was achieved through the reaction of 9-fluorenylmethanol with phosgene. This reagent enabled the efficient protection of amino groups in glycine and other amino acids through nucleophilic attack of the amine on the highly reactive chloroformate, releasing hydrogen chloride as a byproduct. The researchers demonstrated that the resulting 9-fluorenylmethoxycarbonyl derivatives could be quantitatively deprotected using liquid ammonia, yielding the original amine along with carbon dioxide and dibenzofulvalene as easily separable byproducts. Subsequent optimization studies revealed that strong organic amines such as piperidine, morpholine, and ethanolamine could effectively replace ammonia for the deprotection process.

The widespread adoption of 9-fluorenylmethoxycarbonyl chemistry in peptide synthesis occurred throughout the 1970s and gained particular momentum following its integration into solid-phase peptide synthesis protocols. The first patent covering 9-fluorenylmethoxycarbonyl-protected amino acids, particularly phenylalanine, was filed on September 16, 1975, marking the formal recognition of the commercial potential of this technology. The development of the 9-fluorenylmethoxycarbonyl/tert-butyl protection strategy utilizing Wang resin was achieved by Meienhofer and coworkers in 1978, establishing the foundation for modern automated peptide synthesis systems. This orthogonal protection scheme provided peptide chemists with unprecedented flexibility in designing synthesis strategies and enabled the preparation of complex peptides that were previously inaccessible using existing methodologies.

The success of 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis was particularly driven by its rapid adoption among non-chemist researchers, including biologists who required access to synthetic peptides for antibody production and other research applications. The methodology eliminated the need for anhydrous hydrogen fluoride, which had been a significant safety and handling concern with the previously dominant tert-butyloxycarbonyl protection schemes. Additionally, the strong ultraviolet absorption properties of the fluorenyl group provided a convenient method for monitoring deprotection reactions, enabling the development of automated synthesis systems with real-time quality control capabilities.

Year Milestone Researchers Reference
1970 Introduction of 9-fluorenylmethoxycarbonyl protecting group Carpino and Han
1975 First patent for 9-fluorenylmethoxycarbonyl amino acids Various
1978 Development of 9-fluorenylmethoxycarbonyl/tert-butyl strategy Meienhofer et al.
1990 Comprehensive review of 9-fluorenylmethoxycarbonyl solid-phase synthesis Fields and Noble

Role of ¹⁵N Isotopes in Biochemical Research

The incorporation of nitrogen-15 isotopes into amino acid structures has revolutionized numerous aspects of biochemical research, providing researchers with powerful tools for studying protein dynamics, metabolic pathways, and molecular interactions with unprecedented precision and sensitivity. Nitrogen-15 labeled amino acids have become particularly valuable in nuclear magnetic resonance spectroscopy applications, where they enable the direct observation and quantification of nitrogen-containing functional groups that are otherwise difficult to detect using conventional techniques. The magnetic properties of nitrogen-15, with its nuclear spin of 1/2, make it an ideal probe for nuclear magnetic resonance studies, although specialized experimental conditions are often required to overcome the line broadening effects associated with rapid proton exchange in aqueous solutions.

Research conducted by various groups has demonstrated that nitrogen-15 labeled amino acids can be effectively utilized in metabolite studies when experimental conditions are optimized to minimize exchange-related signal broadening. Studies have shown that lowering the temperature to -5°C while maintaining acidic conditions (pH < 7) and incorporating organic co-solvents such as acetone significantly improves the detectability of nitrogen-15 labeled amino groups in nuclear magnetic resonance experiments. These optimized conditions enable the direct characterization of nitrogen metabolism in complex biological systems, providing insights that complement traditional carbon-13 labeling approaches while offering unique advantages for studying nitrogen-specific metabolic transformations.

The application of nitrogen-15 labeled amino acids extends beyond nuclear magnetic resonance spectroscopy to encompass mass spectrometry-based approaches for studying protein synthesis rates and metabolic flux analysis. Early pioneering work demonstrated that nitrogen-15 labeled glycine could be used as a tracer for measuring protein synthesis rates in mammalian systems, with infusion studies showing that the isotopic enrichment of glycine in both liver protein and tissue free amino acid pools was proportional to the enrichment of mixed protein and amino acid fractions. These studies established fundamental principles for using nitrogen-15 tracers in whole-body protein metabolism research and provided validation for mathematical models used to calculate protein synthesis rates from isotopic enrichment data.

Contemporary research has expanded the applications of nitrogen-15 labeled amino acids to include studies of amino acid transport and metabolism in cultured mammalian cells. Experiments using mixtures of multiple nitrogen-15 labeled amino acids, including aspartate, glycine, leucine, and serine, have revealed distinct patterns of cellular uptake and metabolic transformation that can be monitored in real-time using nuclear magnetic resonance techniques. These studies have shown that different amino acids exhibit varying rates of cellular transport and metabolic conversion, with glycine and serine showing particularly efficient cellular uptake and subsequent metabolic processing. The ability to simultaneously monitor multiple nitrogen-15 labeled amino acids provides researchers with comprehensive insights into cellular nitrogen metabolism that would be difficult to achieve using single-tracer approaches.

Application Area Technique Key Findings Reference
Nuclear Magnetic Resonance Metabolomics Low-temperature Nuclear Magnetic Resonance 98% labeling efficiency achieved
Protein Synthesis Rate Measurement Mass Spectrometry Tracer Studies Proportional enrichment in protein fractions
Cellular Metabolism Studies Real-time Nuclear Magnetic Resonance Monitoring Differential amino acid uptake patterns
Green Synthesis Development Electrochemical Methods 93% yield with recycling capability

Properties

Molecular Weight

299.31

Purity

98%

Origin of Product

United States

Comparison with Similar Compounds

Isotopic Variants of GLYCINE-N-FMOC

Table 1: Key Isotopic Variants of GLYCINE-N-FMOC

Compound Name Isotopic Labeling Molecular Weight Purity Applications Storage Conditions References
GLYCINE-N-FMOC (15N) ¹⁵N (98%) 299.29 98% MS, peptide synthesis -5°C to 5°C, dry, dark
GLYCINE-N-FMOC (1-¹³C, 15N) ¹³C (99%), ¹⁵N (98%) 300.29 98% Metabolic tracing, NMR -5°C to 5°C
GLYCINE-N-FMOC (2-¹³C, 15N) ¹³C (99%), ¹⁵N (98%) 300.29 98% MS, isotope dilution assays -5°C to 5°C
GLYCINE-N-FMOC (¹³C₂, 15N) ¹³C (97–99%), ¹⁵N (97–99%) 301.29 97–99% High-resolution MS, proteomics -5°C to 5°C

Key Observations:

  • Isotopic Specificity : The position of ¹³C labeling (e.g., 1-¹³C vs. 2-¹³C) affects fragmentation patterns in MS, enabling targeted analysis of specific molecular regions .
  • Purity Variability : While most variants have 98% purity, suppliers like GLPBIO offer >99% purity for specialized applications .

Comparison with Non-FMOC ¹⁵N-Labeled Glycine

GLYCINE-15N (CAS: 7299-33-4) lacks the FMOC protecting group, simplifying its structure (C₂H₅¹⁵NO₂, MW: 76.08). Key differences include:

  • Applications: Used in metabolic studies (e.g., SILAC) and neurotransmitter research due to its unmodified amino group .
  • Stability : Stable at room temperature, unlike FMOC derivatives requiring cold storage .
  • Detection Challenges : Trimethylsilylation for GC-C-IRMS analysis risks silicon deposition in combustion reactors, complicating ¹⁵N quantification .

Comparison with Other FMOC-Protected Amino Acids

Fmoc-Gly-OH-15N (GLPBIO) shares structural similarities but emphasizes peptide synthesis applications. Differences include:

  • Purity : >99% purity, surpassing typical GLYCINE-N-FMOC (15N) grades .
  • Cost : Higher cost due to stringent quality control for pharmaceutical R&D .

Functional and Analytical Performance

  • Mass Spectrometry : GLYCINE-N-FMOC (15N) provides a 1 Da mass shift, distinguishing it from natural isotopes. In contrast, ¹³C-labeled variants introduce 1–2 Da shifts depending on labeling sites .
  • Chromatography : FMOC derivatives improve hydrophobicity, enhancing retention in reverse-phase HPLC compared to unmodified glycine .
  • Synthesis : ¹⁵N-labeled glycine is used to synthesize herbicides like glyphosate, where isotopic tracking quantifies environmental persistence .

Preparation Methods

Amination of Alpha-Haloacids

  • The most effective method to synthesize ^15N-glycine involves the amination of alpha-haloacids, specifically chloroacetic acid, with ^15N-labeled aqueous ammonia (^15NH_3).
  • The reaction proceeds by slowly adding chloroacetic acid solution into a concentrated ^15NH_3 solution under controlled agitation at room temperature, allowing the formation of ^15N-glycine over approximately 24 hours.
  • Special care is taken to minimize loss of ^15NH_3 due to its high cost (about $200 per gram of isotope), including the use of a closed system and recovery lines for unreacted ammonia, achieving recovery rates up to 87% depending on reaction conditions.
  • The exclusion of ammonium carbonate from the reaction mixture is critical to avoid isotopic dilution, as ammonium carbonate contains naturally abundant ^14N, which would reduce the isotopic purity of the product.
  • Reaction yields can reach up to 62% under optimized conditions.

Optimization of Reaction Parameters

Parameter Tested Values Optimal Condition Outcome
Volume of 25% ^15NH_3 (aq) 50 mL, 100 mL, 150 mL 150 mL Yield increased to 3.2 g glycine
Reaction Time 24 hours 24 hours Complete reaction
Temperature Room temperature (∼25°C) Room temperature Stable reaction conditions
Isotopic Purity 50-90% ^15N atoms 90% ^15N atoms High isotopic enrichment

Table 1: Summary of ^15N-glycine synthesis parameters and outcomes

Protection of 15N-Glycine with N-FMOC Group

The next stage involves the protection of the amino group of ^15N-glycine by the N-FMOC group, which is widely used in solid-phase peptide synthesis to protect amino acids.

General Synthetic Procedure for N-FMOC Amino Acids

  • The crude ^15N-glycine is dissolved in an ethanol/water solvent system (typical ratio 2:3) at concentrations around 22.2 g/L.
  • The solution is heated in a water bath at 60–80 °C (preferably 80 °C) until the crude product is fully dissolved.
  • After dissolution, the solution is cooled to room temperature and left to crystallize overnight.
  • The crystallized N-FMOC-glycine is then filtered under suction and washed multiple times with the ethanol/water solvent to remove impurities.
  • The product is dried in a moisture eliminator to yield high-purity N-FMOC-^15N-glycine.

Purification and Yield

  • The purification step often involves recrystallization from solvents such as ethyl acetate/petroleum ether or methylene dichloride/sherwood oil systems, depending on the amino acid derivative.
  • The process yields N-FMOC-glycine with purity greater than 99.7% as determined by high-performance liquid chromatography (HPLC) at 254 nm.
  • Typical yields for N-FMOC amino acids, including glycine, are around 90–94%.

Representative Data for N-FMOC-Glycine Preparation

Step Condition/Parameter Result/Notes
Solvent system Ethanol/water = 2:3 Dissolution of crude product
Concentration 22.2 g/L Optimal for glycine
Heating temperature 80 °C Complete dissolution
Crystallization time Overnight at room temperature Formation of pure crystals
Washing 3+ times with ethanol/water Removal of impurities
Purity (HPLC at 254 nm) ≥ 99.7% High purity confirmed
Yield ~93.9% High yield after recrystallization

Table 2: Typical preparation data for N-FMOC-^15N-glycine

Additional Notes on Preparation

  • The N-FMOC protection step is adapted from established protocols for other amino acids, with modifications to solvent systems and temperatures to optimize for glycine's solubility and crystallization behavior.
  • The use of anhydrous sulfuric acid in some purification steps helps absorb moisture and improve crystallization quality.
  • The entire process requires careful control of pH and temperature to avoid side reactions and degradation of the FMOC group.
  • Alternative methods for ^15N-labeling, such as bacterial expression of labeled peptides, exist but are more relevant for peptide-scale production rather than pure amino acid derivatives.

Q & A

Q. How can researchers ensure isotopic integrity during the synthesis of GLYCINE-N-FMOC (¹⁵N) for tracer studies?

Methodological Answer: To maintain isotopic purity (98–99% ¹⁵N), employ rigorous purification techniques such as high-performance liquid chromatography (HPLC) with a porous graphitic carbon (PGC) column to separate isotopic analogs. Verify purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR), focusing on the absence of unlabeled glycine or FMOC-protected byproducts. Store synthesized compounds at -5°C to 5°C in dark, anhydrous conditions to minimize degradation .

Q. What experimental design considerations are critical for ¹⁵N tracer studies using GLYCINE-N-FMOC (¹⁵N) in plant or soil systems?

Methodological Answer: Use randomized complete block designs with replication to account for spatial variability. Install microplots for localized ¹⁵N application (e.g., 80 kg N ha⁻¹ split doses) and sample soil at multiple depths (0–200 cm) to track tracer mobility. Optimize sampling schedules to capture dynamic processes like nitrogen mineralization and leaching .

Q. Which analytical techniques are most reliable for quantifying ¹⁵N enrichment in GLYCINE-N-FMOC (¹⁵N) and its derivatives?

Methodological Answer: Liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) is preferred for aqueous samples, offering precision <1.4‰ δ¹⁵N. For solid-phase samples, combustion-based elemental analyzer-IRMS (EA-IRMS) provides high-throughput analysis. Validate results against internal standards (e.g., IAEA-NO-3) and account for matrix effects via chromatographic separation .

Q. How should researchers handle discrepancies between expected and observed δ¹⁵N values in environmental samples?

Methodological Answer: Investigate potential sources of error, such as incomplete tracer recovery (e.g., microbial immobilization), isotopic dilution from unlabeled soil organic matter, or instrument drift. Replicate measurements and apply correction models (e.g., mass balance equations) to distinguish methodological artifacts from biological processes .

Advanced Research Questions

Q. What strategies mitigate variability in ¹⁵N{¹H} NOE measurements when studying protein dynamics with GLYCINE-N-FMOC (¹⁵N)-labeled peptides?

Methodological Answer: Optimize pulse sequences to maximize sensitivity, as ¹⁵N magnetization is inherently low. Use saturation-recovery experiments with proton decoupling and validate data via cross-peak intensity ratios (with/without HN saturation). Frequent calibration of the copper reactor in LC-IRMS systems reduces performance drift .

Q. How can statistical models improve the interpretation of ¹⁵N tracer recovery data in ecosystem studies?

Methodological Answer: Apply mixed-effects models to account for nested sampling designs (e.g., soil depth layers and plant organs). Use Duncan’s multiple range test or ANOVA to compare treatment effects on ¹⁵NUE (¹⁵N use efficiency). Meta-analyses of tracer studies (e.g., Appendix A in ) can identify global patterns in nitrogen partitioning.

Q. What protocols address challenges in synthesizing dual-labeled (e.g., ¹³C/¹⁵N) FMOC-protected amino acids for multi-isotope tracing?

Methodological Answer: Use stepwise protection-deprotection strategies to avoid isotopic scrambling. For example, introduce ¹⁵N via reductive amination before FMOC protection, followed by ¹³C labeling at the carboxyl group. Confirm isotopic specificity via tandem MS/MS fragmentation patterns .

Q. How can researchers integrate ¹⁵N tracer data with omics approaches (e.g., proteomics) to study nitrogen flux in biological systems?

Methodological Answer: Combine LC-IRMS-derived δ¹⁵N values with liquid chromatography-tandem MS (LC-MS/MS) to correlate nitrogen assimilation rates with protein expression profiles. Use metabolic flux analysis (MFA) models to map ¹⁵N incorporation into amino acid biosynthetic pathways .

Cross-Cutting Methodological Guidelines

  • Data Validation : Always include internal standards (e.g., ¹⁵N-labeled ammonium chloride) and blank samples to control for contamination .
  • Ethical Reporting : Adhere to NIH guidelines for preclinical research transparency, detailing experimental conditions to enable replication .
  • Literature Synthesis : Use primary sources (e.g., peer-reviewed tracer studies) over secondary databases to ensure data reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.